molecular formula C13H18ClNO B1475261 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol CAS No. 1592769-82-8

1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol

Cat. No.: B1475261
CAS No.: 1592769-82-8
M. Wt: 239.74 g/mol
InChI Key: YGSCTZREIMLCHQ-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol is a synthetic piperidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a piperidin-4-ol core structure substituted with a 2-chlorobenzyl group at the 1-position and a methyl group at the 3-position, a structural motif shared by several biologically active molecules . Piperidin-4-ol derivatives are recognized as valuable intermediates and scaffolds in drug discovery, particularly for developing compounds that interact with the central nervous system . The specific substitution pattern on the piperidine ring, including the stereochemistry of the 4-ol group and the placement of the methyl substituent, can profoundly influence the molecule's conformation, physicochemical properties, and ultimate biological activity. The 2-chlorobenzyl moiety is a common pharmacophore in medicinal chemistry, known to enhance lipophilicity and influence molecular recognition at various biological targets. Researchers utilize this compound and its analogs as key synthetic intermediates for exploring structure-activity relationships (SAR) and for the synthesis of more complex chemical entities with potential activity at neurotransmitter receptors and transporters . The compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not for diagnostic or therapeutic use in humans or animals, nor for personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and adhere to all laboratory safety protocols, as related piperidine derivatives have been classified as irritating to eyes, respiratory system, and skin .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-4-2-3-5-12(11)14/h2-5,10,13,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSCTZREIMLCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base Synthetic Route via Oxazoline Intermediates and Grignard Reagents

A patented process describes a multi-step synthesis starting from 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine (Compound I), which undergoes reaction with 3-chlorobenzyl chloride in the presence of a strong base such as lithium diisopropylamide (LDA). This step yields a substituted pyridine intermediate (Compound II).

Subsequently, Compound II reacts with a Grignard reagent derived from 4-chloro-N-methylpiperidine in an inert solvent like tetrahydrofuran (THF) at low temperatures (-40 °C to 0 °C). This reaction forms a key intermediate (Compound III), which upon hydrolysis leads to the desired piperidin-4-ol derivative.

Key features of this method:

  • Use of LDA as a strong base ensures selective deprotonation and alkylation.
  • Grignard reagent addition is highly selective, avoiding extra purification steps.
  • Hydrolysis converts oxazoline intermediates to the piperidine alcohol.
  • Reaction conditions are carefully controlled to optimize yield and purity.
Step Reagents/Conditions Product/Intermediate Notes
1 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine + 3-chlorobenzyl chloride + LDA, THF, -15 to 25 °C 3-[2-(3-chlorophenyl)ethyl]-2-(oxazoline)pyridine (Compound II) Selective alkylation step
2 Compound II + Grignard reagent (4-chloro-N-methylpiperidine), THF, -40 to 0 °C Oxazolidinyl-substituted pyridine (Compound III) Grignard addition, selective
3 Hydrolysis of Compound III 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol Final target compound

This process is noted for its industrial viability due to fewer steps and avoidance of difficult reagents, leading to better yields and less side product formation.

Alternative Routes Involving Halogenated Piperidin-4-one Precursors

Other synthetic approaches involve the preparation of halogenated piperidin-4-one derivatives, which are then converted into the target alcohol. For example, 3-bromo-1-methyl-piperidin-4-one can be synthesized via bromination of 1-methyl-piperidin-4-one under controlled low temperatures using N-bromosuccinimide (NBS) and ammonium acetate. This intermediate can undergo condensation and hydrolysis steps to yield substituted piperidin-4-ol derivatives.

Step Reagents/Conditions Product/Intermediate Notes
1 1-methyl-piperidin-4-one + NBS + ammonium acetate, diethyl ether, <5 °C 3-bromo-1-methyl-piperidin-4-one Bromination with 83% yield
2 3-bromo-1-methyl-piperidin-4-one + ethyl thiooxamide, base, reflux Tetrahydrothiazolo-pyridine derivatives Condensation reaction
3 Hydrolysis and acidification Piperidin-4-ol hydrochloride salt Purification by filtration

This method emphasizes the use of halogenation and heterocyclic condensation to build the piperidine core, which can be further functionalized.

Comparative Data Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
1 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine + 3-chlorobenzyl chloride LDA, THF, Grignard reagent (4-chloro-N-methylpiperidine), low temp, hydrolysis Not specified (high) Selectivity, fewer steps, industrially viable Requires strong base and inert atmosphere
2 1-methyl-piperidin-4-one NBS, ammonium acetate, diethyl ether, reflux with ethyl thiooxamide, hydrolysis 67-83 High purity intermediates, scalable Multi-step, requires low temperature control
3 Piperidin-4-one derivatives with various substitutions Recrystallization from ethanol or petroleum ether Not specified Purification and stereochemical control Indirect route, may require adaptation

Research Findings and Notes

  • The use of oxazoline intermediates in method 1 provides a strategic advantage by enabling selective functionalization and reducing side reactions.
  • Grignard reagents derived from substituted piperidines allow for precise carbon-carbon bond formation at the 4-position of the piperidine ring, critical for obtaining the target alcohol functionality.
  • Bromination of piperidin-4-one derivatives at low temperatures is effective for introducing halogens without overreaction or degradation.
  • Recrystallization techniques are essential for obtaining pure piperidine derivatives with defined stereochemistry, influencing biological activity and further chemical transformations.
  • Industrial-scale preparations favor methods that minimize handling of sensitive reagents and reduce purification steps, as reflected in the patented processes.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the chlorobenzyl group to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents used in these reactions include hydrogen peroxide

Biological Activity

1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chlorobenzyl group and a hydroxyl group. This structure contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. It may modulate neuronal signaling pathways by binding to specific receptors in the brain, which can influence behaviors related to mood and cognition.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. These effects are significant for developing new therapeutic agents against infections caused by resistant strains of bacteria and fungi.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. For instance, derivatives of this compound have been synthesized and shown to reduce the growth of various cancer cell lines. The compound appears to increase the expression of apoptosis-promoting genes such as p53 and Bax, suggesting a mechanism that induces cancer cell death .

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in hematological cancer models. Molecular docking analyses confirmed its binding affinity to critical targets involved in cancer progression .
  • Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, particularly those involving GABAergic pathways, which are crucial for mood regulation. Animal studies indicated potential anxiolytic effects, warranting further investigation into its use for treating anxiety disorders .
  • Chemical Reactivity : The compound undergoes various chemical transformations, including oxidation and reduction reactions, which can be utilized to synthesize more complex derivatives with enhanced biological activity. For example, oxidation can convert the hydroxyl group into a ketone or aldehyde, potentially altering the compound's pharmacological profile.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Differences
This compoundAntimicrobial, AntitumorUnique chlorobenzyl substitution
1-(4-Fluorobenzyl)-piperidin-4-olAntidepressantDifferent halogen substitution
1-(3,4-Dichlorobenzyl)-piperidin-4-olPotential antipsychoticVariations in halogen positioning

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidin-4-ol Derivatives

Compound Name Benzyl Substituent Piperidine Substituents Key Features Reference
1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol 2-Chlorobenzyl 3-Me, 4-OH Hydroxyl for H-bonding
1-(2,4-Dichloro-benzyl)-piperidin-4-ol 2,4-Dichlorobenzyl 4-OH Increased halogen density
1-(3,4-Dichloro-benzyl)-piperidin-4-ol 3,4-Dichlorobenzyl 4-OH Altered electronic properties

Functional Group and Ring Substitution Differences

  • 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one : Replaces the hydroxyl group with a ketone and adds diphenyl groups at positions 2 and 6. The ketone reduces hydrogen-bonding capacity but increases electrophilicity, while diphenyl groups enhance aromatic interactions .
  • 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine : Lacks the hydroxyl group, diminishing polar interactions but improving membrane permeability due to increased hydrophobicity .

Table 2: Functional Group Impact on Bioactivity

Compound Name Functional Group Key Biological Implications Reference
This compound 4-OH Enhanced solubility and H-bonding
1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one 4-ketone Potential for covalent binding
1-(2,4-Dichloro-benzyl)-piperidin-4-ol 4-OH Improved target affinity via halogens

Conformational and Crystallographic Differences

The 2-chlorobenzyl group in the title compound likely adopts a conformation where the chlorine atom is coplanar with the benzene ring, as observed in related urea derivatives . Piperidine derivatives with bulky substituents (e.g., 2,6-diphenyl groups) exhibit distorted ring conformations, reducing flexibility and affecting binding pocket compatibility .

Research Findings and Implications

  • Hydrogen-Bonding Capacity: The hydroxyl group at position 4 enables interactions with polar residues in enzymatic targets, a feature absent in non-hydroxylated analogs like 1-(2-chlorobenzyl)-2,6-diphenylpiperidine .
  • Halogen Effects: Mono-chloro derivatives balance lipophilicity and solubility, whereas di-chloro analogs may face bioavailability challenges despite stronger target binding .
  • Synthetic Flexibility : The piperidine core allows modular substitution, enabling optimization for pharmacokinetic properties .

Q & A

Q. Q1. What are the common synthetic routes for 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from piperidine derivatives and chlorobenzyl halides. A representative method includes:

  • Step 1 : Alkylation of 3-methylpiperidin-4-ol with 2-chlorobenzyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) .
  • Step 2 : Purification via column chromatography or recrystallization from ethanol .
    Optimization : Reaction temperature (40–60°C), solvent choice, and catalyst/base ratios are critical for yield improvement (>70%) and minimizing by-products like N-alkylation impurities .

Q. Q2. How is the molecular structure of this compound confirmed experimentally?

  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, hydroxyl proton at δ 1.5–2.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 266.1 for C13_{13}H17_{17}ClNO) .
  • X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves stereochemistry and hydrogen-bonding networks .

Chemical Reactivity and Stability

Q. Q3. What are the key chemical properties influencing its reactivity?

  • Hydroxyl Group : Participates in hydrogen bonding, affecting solubility and crystal packing. Reacts with acylating agents (e.g., acetic anhydride) to form esters .
  • Chlorobenzyl Moiety : Electrophilic aromatic substitution is hindered by the electron-withdrawing Cl group; however, nucleophilic displacement at the benzylic position is feasible .
  • Stability : Degrades under strong acidic/basic conditions (pH <2 or >10), with hydrolysis of the piperidine ring observed .

Q. Q4. How can researchers mitigate by-product formation during derivatization?

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to protect the hydroxyl group before functionalizing the benzyl position .
  • Catalytic Control : Employ palladium catalysts for selective cross-coupling reactions to avoid side products like dehalogenated analogs .

Biological Activity and Pharmacological Studies

Q. Q5. What in vitro assays are recommended for preliminary biological screening?

  • Receptor Binding : Radioligand assays (e.g., 3^3H-labeled ligands) for GABAA_A or serotonin receptors, given structural similarity to neuroactive piperidines .
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or kinases using fluorometric/colorimetric substrates .
  • Cytotoxicity : MTT assays in neuronal (e.g., SH-SY5Y) or cancer cell lines to assess therapeutic index .

Q. Q6. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core Modifications : Synthesize analogs with varying substituents (e.g., 3-Fluorobenzyl, 4-Methoxybenzyl) to assess electronic/steric effects .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydroxyl group hydrogen bonding) .

Advanced Analytical and Computational Methods

Q. Q7. What crystallographic strategies resolve data contradictions in polymorph identification?

  • High-Resolution Data : Collect diffraction data at synchrotron facilities (e.g., λ = 0.7–1.0 Å) to distinguish subtle packing differences .
  • SHELX Refinement : Apply anisotropic displacement parameters and twin refinement for high-Z’ structures .

Q. Q8. How do solvent effects influence NMR chemical shifts, and how are they accounted for?

  • Solvent Calibration : Refer to deuterated solvent libraries (e.g., DMSO-d6_6 vs. CDCl3_3) to adjust δ values .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., piperidine ring puckering) .

Data Interpretation and Reproducibility

Q. Q9. How should researchers address discrepancies in biological assay results across labs?

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., cell passage number, serum concentration) .
  • Positive Controls : Include reference compounds (e.g., diazepam for GABAA_A assays) to normalize inter-lab variability .

Q. Q10. What statistical methods validate synthetic yield optimization?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent polarity) .
  • ANOVA : Analyze variance across triplicate runs to confirm significance (p <0.05) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol
Reactant of Route 2
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1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol

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